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Compound of Interest

Compound Name: Sbfi-AM

Cat. No.: B154809

Audience: This guide is intended for researchers, scientists, and drug development
professionals working with cardiomyocytes who need to accurately measure intracellular
sodium concentrations ([Na*]i).

Introduction: Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a
ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular
sodium ions.[1][2] Its acetoxymethyl ester form allows it to permeate the cell membrane. Once
inside the cardiomyocyte, cellular esterases cleave the AM group, trapping the active indicator
(SBFI) in the cytoplasm.[3] SBFI's fluorescence emission is dependent on the binding of Na*,
allowing for the determination of [Na*]i through dual-wavelength excitation fluorometry.[2][3]
This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and
variable cell thickness, making it a robust tool for studying sodium homeostasis in cardiac cells.

Accurate control of [Na*]i is critical for numerous cardiomyocyte functions, including excitation-
contraction coupling, energy production, and maintaining the electrochemical gradient
necessary for action potentials. Dysregulation of intracellular sodium is implicated in various
cardiac pathologies like heart failure and ischemia.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of Sbfi-AM in
cardiomyocytes, compiled from various studies.
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Parameter Value Cell Type Source
Sbfi-AM Loading & LM Neonatal Rat
Concentration H Ventricular Myocytes
Rat and Rabbit
10 uM

Ventricular Myocytes

Loading Time

90 minutes

Neonatal Rat

Ventricular Myocytes

2 hours

Rat and Rabbit

Ventricular Myocytes

Loading Temperature

Room Temperature or
37°C

Neonatal Rat

Ventricular Myocytes

Pluronic F-127

0.05% (W/v)

Neonatal Rat

Concentration Ventricular Myocytes
Probenecid Neonatal Rat

] 1mM )
Concentration Ventricular Myocytes
Excitation 340 nm (Na*-free) &

General
Wavelengths 380 nm (Na*-bound)
Emission Wavelength ~505 nm General
Basal [Na*]iin Neonatal and Adult
5-13mM

Cardiomyocytes

Cardiomyocytes

10.9+£0.74 mM

Quiescent Rat

Ventricular Myocytes

3.8+ 0.23 mM

Quiescent Rabbit

Ventricular Myocytes

~18-fold higher for

Sbfi-AM Selectivity General
Na* over K*
Experimental Protocols
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This section provides detailed protocols for cell preparation, Sbfi-AM loading, fluorescence
measurement, and in situ calibration.

Cardiomyocyte Preparation

For optimal results, cardiomyocytes should be healthy and exhibit clear striations with minimal
spontaneous contractions. This protocol is adaptable for both primary isolated cardiomyocytes
and those derived from pluripotent stem cells.

o For primary cardiomyocytes: Isolate ventricular myocytes from adult rats or rabbits using
established enzymatic digestion protocols. After isolation, allow the cells to stabilize in a
suitable culture medium for at least one hour before proceeding with dye loading.

e For cultured cardiomyocytes (e.g., hPSC-CMs): Culture cells on glass-bottom dishes or
coverslips suitable for fluorescence microscopy. Ensure the cells have formed a confluent
monolayer and are exhibiting spontaneous, synchronous contractions.

Sbfi-AM Loading Protocol

This protocol is a synthesis of commonly used methods for loading cardiomyocytes with Sbfi-
AM.

Materials:

Sbfi-AM

Pluronic F-127

Anhydrous Dimethyl Sulfoxide (DMSO)

Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution

Probenecid (optional, but recommended)
Procedure:

o Prepare Stock Solutions:
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o Prepare a 1-5 mM stock solution of Sbfi-AM in anhydrous DMSO.

o Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

o Prepare a 100 mM stock solution of Probenecid in a suitable buffer (e.g., HBSS with
NaOH for pH adjustment).

Prepare Loading Solution:

o For a final Sbfi-AM concentration of 5-10 uM, dilute the Sbfi-AM stock solution in HBSS
or Tyrode's solution.

o To aid in the dispersion of the lipophilic Sbfi-AM, add an equal volume of the 20% Pluronic
F-127 stock solution to the Sbfi-AM stock before diluting it in the buffer. The final Pluronic
F-127 concentration should be around 0.05%.

o Vortex the solution thoroughly to ensure complete mixing.

Cell Loading:

o Wash the cardiomyocytes twice with pre-warmed HBSS or Tyrode's solution to remove
any residual culture medium.

o Incubate the cells in the Sbfi-AM loading solution for 90-120 minutes at room temperature
or 37°C, protected from light. The optimal time and temperature may need to be
determined empirically for your specific cell type and experimental conditions.

Unloading and De-esterification:

o After incubation, wash the cells twice with fresh, pre-warmed HBSS or Tyrode's solution to
remove extracellular Sbfi-AM.

o Incubate the cells in the fresh buffer for an additional 30 minutes to allow for complete de-
esterification of the Sbfi-AM to SBFI by intracellular esterases.

o To prevent dye leakage from the cells, it is recommended to add 1 mM probenecid to the
buffer during the de-esterification and subsequent imaging steps.
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Fluorescence Measurement

Equipment:

An inverted fluorescence microscope equipped with a dual-excitation light source (e.g.,
xenon arc lamp with filter wheel or LEDS).

Excitation filters for 340 nm and 380 nm.

A dichroic mirror and an emission filter suitable for collecting fluorescence around 505 nm.

A sensitive camera (e.g., SCMOS or EMCCD).

Image acquisition and analysis software capable of ratiometric calculations.

Procedure:

Place the dish or coverslip with the loaded cardiomyocytes on the microscope stage.

Acquire fluorescence images by alternating the excitation wavelength between 340 nm and
380 nm.

Record the fluorescence intensity at the emission wavelength of ~505 nm for both excitation
wavelengths.

Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to
the intracellular sodium concentration.

Perform background subtraction by measuring the fluorescence from a region of interest
without cells.

In Situ Calibration Protocol

To convert the fluorescence ratio to an absolute [Na*]i, an in situ calibration is necessary. This

is achieved by equilibrating the intracellular and extracellular Na* concentrations using

ionophores.

Materials:
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 Calibration buffers with varying known Na* concentrations (e.g., 0, 5, 10, 20, 50 mM). To
maintain ionic strength, NaCl is typically replaced with KCI or another suitable salt.

e Gramicidin D (a Na* ionophore)

¢ Monensin (another Na* ionophore)

o Strophanthidin or Ouabain (Na*/K* pump inhibitors)
Procedure:

e At the end of an experiment, expose the Sbfi-AM-loaded cardiomyocytes to a calibration
buffer containing a known Na* concentration.

e Add a combination of gramicidin D (e.g., 1-2 uM) and monensin (e.g., 5-10 uM) to the
calibration buffer to permeabilize the cell membrane to Na*.

« Inhibit the Na*/K* pump with strophanthidin (e.g., 100 uM) or ouabain to prevent active
transport of Na*.

» Allow the intracellular and extracellular Na* concentrations to equilibrate for 5-10 minutes.
e Measure the F340/F380 ratio for each known Na* concentration.

» Plot the F340/F380 ratio against the corresponding Na* concentration to generate a
calibration curve.

o Use the calibration curve to convert the experimentally measured ratios into absolute
intracellular sodium concentrations.

Diagrams
Signaling Pathway of Intracellular Sodium Regulation in
Cardiomyocytes
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Caption: Key transporters regulating cardiomyocyte intracellular sodium.

Experimental Workflow for [Nat*]i Measurement
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Caption: Workflow for measuring [Na*]i with Sbfi-AM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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